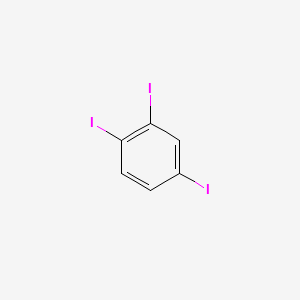

1,2,4-Triiodobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,2,4-triiodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3I3/c7-4-1-2-5(8)6(9)3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSXFNGRHPAHIQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3I3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10210471 | |

| Record name | Benzene, 1,2,4-triiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10210471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

455.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

615-68-9 | |

| Record name | 1,2,4-Triiodobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=615-68-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,2,4-triiodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,2,4-triiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10210471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance Within Polyiodobenzene Chemistry

The significance of 1,2,4-triiodobenzene lies primarily in its asymmetry, which distinguishes it from the highly symmetrical and more commonly studied 1,3,5-triiodobenzene (B10644). This lack of symmetry impacts crystal packing efficiency and can influence the electronic properties of materials derived from it. In the field of polyiodobenzene chemistry, this isomer is a key building block for creating molecules where specific regioselectivity is required. The distinct electronic environment of each carbon-iodine bond allows for selective functionalization through reactions like nucleophilic substitution and cross-coupling. ontosight.ai

Furthermore, the study of asymmetrical triiodobenzenes is crucial for understanding how isomerism affects non-covalent interactions, particularly halogen bonding. While symmetrical isomers like 1,3,5-triiodobenzene are often used to create predictable, stable co-crystals, the asymmetrical nature of this compound can lead to more complex and potentially unique supramolecular architectures. Its ability to act as an electrophile, with iodine atoms creating sites for nucleophilic attack, is a key aspect of its reactivity leveraged in synthetic chemistry.

Historical Context of Triiodobenzene Isomer Investigations

The investigation of iodinated aromatic compounds has a long history, initially driven by their application as intermediates and, notably, in the development of medical imaging agents. google.com Symmetrical tri-substituted benzene (B151609) derivatives, particularly those based on the 2,4,6-triiodoaryl core, became foundational for X-ray contrast media due to iodine's high X-ray attenuation, stability, and potential for low toxicity. solubilityofthings.comgoogle.com Compounds like iohexol (B1672079) and iodixanol (B1672021) are based on a 2,4,6-triiodinated benzene ring, highlighting the focus on specific substitution patterns for biomedical applications. solubilityofthings.comnih.gov

The study of different triiodobenzene isomers evolved with a deeper understanding of reaction mechanisms and the desire to fine-tune molecular properties. The ability to selectively produce mono-, di-, or triiodobenzenes by controlling reaction conditions, such as the molar ratio of iodine to benzene, was a significant step. google.com More recently, the rise of supramolecular chemistry and the formal recognition of halogen bonding as a critical noncovalent interaction have renewed interest in the full range of polyiodobenzene isomers. mdpi.comcheminst.caiucr.org This has shifted research focus from purely synthetic utility to investigating how the specific arrangement of iodine atoms, as seen in the 1,2,3-, 1,2,4-, and 1,3,5-isomers, dictates their self-assembly and the properties of the resulting materials. acs.org

Comparison of Triiodobenzene Isomers

| Property | 1,2,3-Triiodobenzene (B3054506) | 1,2,4-Triiodobenzene | 1,3,5-Triiodobenzene (B10644) |

| CAS Number | 608-29-7 nih.gov | 615-68-9 | 626-44-8 |

| Symmetry | Asymmetrical | Asymmetrical | Symmetrical (C₃h) |

| Molecular Weight | 455.80 g/mol nih.gov | 455.80 g/mol nih.gov | 455.80 g/mol |

| Known Use | Synthetic precursor researchgate.net | Synthetic precursor, NLO studies ontosight.aiacs.org | Precursor for cocrystals, contrast agents |

Current Research Landscape and Academic Relevance of 1,2,4 Triiodobenzene

Regioselective Iodination Strategies

Direct iodination of aromatic rings is a fundamental approach for synthesizing iodoarenes. acs.org However, controlling the position of iodine substitution (regioselectivity) is a significant challenge, especially when introducing multiple iodine atoms.

Catalytic Direct Iodination Methods

Direct iodination of benzene (B151609) or less-substituted iodobenzenes to selectively produce this compound is challenging due to the directing effects of the iodine substituents, which are ortho- and para-directing. Therefore, most catalytic direct iodination methods are applied to precursors that already possess directing groups that favor the 1,2,4-substitution pattern or are used for the iodination of di-iodobenzenes.

Various catalytic systems have been developed to facilitate the electrophilic iodination of arenes. These methods typically involve the use of molecular iodine (I₂) in the presence of a catalyst or an oxidizing agent to generate a more potent electrophilic iodine species. jove.comlibretexts.org

Modern approaches employ heterogeneous catalysts to offer environmental benefits and easier product separation. One such system uses a polyoxometalate (POM) embedded in a metal-organic framework (MOF), specifically PMoV₂@MIL-101, for the direct aerobic iodination of arenes with molecular iodine. acs.orgnih.gov While not specifically detailed for this compound, these systems show high activity for the iodination of various arenes under mild conditions, using oxygen as a green oxidant. acs.orgnih.gov Other effective systems for iodinating activated aromatic compounds include using N-iodosuccinimide (NIS) with a gold(I) catalyst or 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH) with a thiourea (B124793) organocatalyst. organic-chemistry.orgorganic-chemistry.org

A common strategy involves the progressive iodination of substituted benzenes. For instance, benzene derivatives with bulky alkyl groups have been selectively iodinated using elemental iodine activated by Selectfluor, progressively introducing iodine atoms at the most electron-rich and sterically accessible positions. organic-chemistry.org

Below is a table summarizing various catalytic systems used for the direct iodination of arenes, which are foundational to developing specific syntheses for compounds like this compound.

| Catalyst/System | Iodine Source | Substrate Example | Product | Yield (%) | Reference |

| PMoV₂@MIL-101 / O₂ | I₂ | Mesitylene | 2-Iodomesitylene | >99 | acs.org |

| Ph₃PAuNTf₂ | N-Iodosuccinimide (NIS) | Anisole | 4-Iodoanisole | 98 | organic-chemistry.org |

| Thiourea Organocatalyst | 1,3-Diiodo-5,5-dimethylhydantoin (DIH) | Anisole | 4-Iodoanisole | 96 | organic-chemistry.org |

| H₂O₂ / H₂SO₄ | KI | Toluene | 4-Iodotoluene | 95 | researchgate.net |

| Selectfluor | I₂ | t-Butylbenzene | 4-iodo-t-Butylbenzene | 98 | organic-chemistry.org |

Mechanistic Aspects of Direct Iodination

The direct iodination of aromatic compounds is an electrophilic aromatic substitution (EAS) reaction. wikipedia.org Unlike other halogens, molecular iodine (I₂) is generally not electrophilic enough to react directly with most aromatic rings. jove.commasterorganicchemistry.com Therefore, the reaction requires the presence of an activating agent, which can be an oxidizing agent or a Lewis acid catalyst. libretexts.orgwikipedia.org

The mechanism proceeds through three key steps:

Generation of the Electrophile: The activating agent converts molecular iodine into a highly electrophilic iodine species, often represented as "I⁺". wikipedia.org For example, an oxidizing agent like nitric acid or hydrogen peroxide oxidizes I₂ to generate the iodine cation. jove.com Lewis acids can also polarize the I-I bond to create a more potent electrophile. masterorganicchemistry.com A powerful iodinating agent, the triiodine cation I₃⁺, can be generated from a mixture of iodine and potassium iodate (B108269) in concentrated sulfuric acid. wikipedia.org

Nucleophilic Attack and Formation of the Arenium Ion: The π-electron system of the benzene ring acts as a nucleophile, attacking the electrophilic iodine species. This attack breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. byjus.com

Deprotonation and Restoration of Aromaticity: A weak base, such as HSO₄⁻ or water, removes a proton from the carbon atom bearing the new iodine substituent. wikipedia.orgmasterorganicchemistry.com This step restores the aromatic π-system and yields the final iodinated aromatic product.

Halogen Exchange Reactions for Vicinal Polyiodobenzenes

Halogen exchange, often referred to as the Finkelstein reaction, is a powerful method for synthesizing aryl iodides from other aryl halides. acs.org This strategy is particularly useful for producing this compound from more readily available chlorinated or brominated precursors. nih.gov

Conversion from Halobenzene Precursors (e.g., 1,2,4-Trichlorobenzene)

The synthesis of this compound can be achieved by substituting the chlorine atoms of 1,2,4-trichlorobenzene (B33124) with iodine. This transformation typically requires a metal catalyst, most commonly copper or nickel complexes, to facilitate the exchange. nih.govpsu.edu

Copper(I)-catalyzed systems are among the most efficient for converting aryl bromides and chlorides to aryl iodides. nih.gov The reaction involves heating the aryl halide with an iodide salt, such as sodium iodide (NaI) or potassium iodide (KI), in the presence of a copper(I) catalyst and often a stabilizing ligand.

| Precursor | Catalyst System | Iodide Source | Solvent | Conditions | Yield (%) | Reference |

| 1,2,4-Trichlorobenzene | CuI / Ligand | NaI | High-boiling solvent (e.g., DMF) | High Temperature | Moderate to Good | nih.gov |

| 1-Bromo-2,4-dichlorobenzene | CuI / DMEDA | NaI | Dioxane | 110 °C | Good | nih.gov |

| 1,2,4-Tribromobenzene (B129733) | CuI / N,N'-Dimethylethylenediamine | NaI | Dioxane | 110 °C | High | nih.gov |

Note: Data in this table is representative of typical halogen exchange reactions for aryl halides, as specific yield data for the conversion of 1,2,4-trichlorobenzene to this compound is not widely published in comparative studies.

Influence of Reagents and Reaction Conditions on Regioselectivity

The success and regioselectivity of halogen exchange reactions are highly dependent on the chosen reagents and conditions.

Catalyst and Ligand: Copper(I) iodide (CuI) is a frequently used catalyst. The addition of a ligand, such as N,N'-dimethyl-1,2-cyclohexanediamine (DMCDA) or N,N'-dimethylethylenediamine (DMEDA), is crucial. The ligand stabilizes the copper center, enhances its solubility, and facilitates the catalytic cycle, which is thought to proceed through an oxidative addition/reductive elimination pathway. nih.gov

Iodide Source: Sodium iodide (NaI) is commonly used as the iodide source. Its solubility in organic solvents like dioxane and DMF is advantageous.

Solvent: High-boiling polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or dioxane are typically required to achieve the high temperatures needed for the reaction to proceed at a reasonable rate.

Temperature: These reactions are generally conducted at elevated temperatures, often above 100 °C, to overcome the high activation energy associated with breaking the strong carbon-halogen bond of the precursor. psu.edu

Regioselectivity: The halogen exchange reaction is a substitution reaction that does not typically involve rearrangement of the substitution pattern on the aromatic ring. Therefore, the regioselectivity of the product is determined by the regiochemistry of the starting halobenzene precursor. Starting with 1,2,4-trichlorobenzene ensures that the product will be this compound, as the carbon skeleton remains intact.

Sandmeyer Reaction and Related Diazotization Pathways for this compound Synthesis

The Sandmeyer reaction is a classic and highly reliable method for synthesizing aryl halides from primary aromatic amines via the formation of a diazonium salt. libretexts.orgnumberanalytics.combyjus.com This pathway is an excellent option for producing this compound, provided a suitable diiodoaniline precursor is available.

The synthesis begins with an aromatic amine, such as 2,4-diiodoaniline (B1347260) or 3,4-diiodoaniline. The process occurs in two main steps:

Diazotization: The primary aromatic amine is treated with nitrous acid (HNO₂) at low temperatures (typically 0-5 °C). Nitrous acid is unstable and is generated in situ by reacting sodium nitrite (B80452) (NaNO₂) with a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). jove.com The amine attacks the nitrosonium ion (NO⁺) to form an N-nitrosamine, which then tautomerizes and loses water in the acidic medium to yield the arenediazonium salt (Ar-N₂⁺X⁻). jove.com This intermediate is generally kept in a cold aqueous solution due to its instability at higher temperatures.

Iodide Displacement: The diazonium salt solution is then treated with a solution of potassium iodide (KI). egyankosh.ac.in Unlike the Sandmeyer reactions for chlorides and bromides which require a copper(I) catalyst, the formation of aryl iodides proceeds readily upon addition of iodide ions, often without a catalyst. egyankosh.ac.inacs.org The diazonium group (N₂) is an excellent leaving group, and its departure as nitrogen gas drives the reaction to completion, resulting in the formation of the aryl iodide.

Reaction Pathway for this compound Synthesis via Sandmeyer Reaction:

Starting Material: 2,4-Diiodoaniline

Step 1 (Diazotization): 2,4-Diiodoaniline + NaNO₂ + 2HCl (aq) at 0-5 °C → 2,4-Diiodobenzenediazonium chloride

Step 2 (Iodide Displacement): 2,4-Diiodobenzenediazonium chloride + KI (aq) → this compound + N₂ (g) + KCl

This method is highly effective because the diazotization and subsequent displacement can be performed as a one-pot synthesis. The Sandmeyer reaction and related diazotization pathways offer a significant advantage in controlling regiochemistry, as the position of the incoming iodine atom is precisely determined by the initial position of the amino group on the starting material. byjus.com

Structural Characterization and Intermolecular Interactions of 1,2,4 Triiodobenzene and Its Cocrystals

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Studies on 1,2,4-triiodobenzene have provided detailed insights into its molecular and crystal structure. researchgate.netresearchgate.net

Analysis of Molecular Planarity and Conformation

Crystallographic analysis reveals that the this compound molecule is essentially planar. This planarity is a common feature of benzene (B151609) derivatives, where the sp²-hybridized carbon atoms of the ring form a flat hexagonal structure. The iodine atoms lie in the same plane as the benzene ring. This planar conformation is crucial for enabling efficient molecular packing in the crystal lattice. chinesechemsoc.org

Investigation of Crystal Packing Motifs (e.g., Herringbone Arrangement)

In the solid state, this compound molecules adopt a herringbone packing motif. researchgate.net This arrangement is common for planar aromatic hydrocarbons and is characterized by a "tilted" stacking of molecules, avoiding direct face-to-face π-π stacking. arxiv.orgmpg.de In this motif, the hydrogen atoms of one molecule are directed towards the π-system of a neighboring molecule, leading to a more stable arrangement. This type of packing is influenced by a combination of van der Waals forces and other weak intermolecular interactions. researchgate.net

Intramolecular Steric Effects and Distortions

The close proximity of the bulky iodine atoms on the benzene ring in this compound leads to significant intramolecular steric effects.

Vicinal Iodine-Iodine Separations and Steric Crowding

Intermolecular Interactions in Solid State Assemblies

The solid-state structure of this compound is not only determined by its molecular shape but also by a network of intermolecular interactions that hold the molecules together in the crystal lattice. numberanalytics.com These interactions, although weaker than covalent bonds, are crucial in defining the crystal's stability and properties. libretexts.org

Iodine-Iodine (I···I) Contacts and Their Significance

The packing of this compound molecules is characterized by a herringbone motif, where molecules are held together by weak, non-bonding I···I interactions. researchgate.netresearchgate.net These contacts are a determining feature of the intermolecular forces in triiodobenzenes. researchgate.net Theoretical calculations have distinguished between two types of I···I contacts:

Type I (140°-140°): This symmetric contact is attractive with an interaction energy of -0.4 kcal/mol at a distance of 4.6 Å. researchgate.netresearchgate.net

Type II (180°-90°): This L-shaped contact is nearly twice as attractive as Type I, with a potential well depth of -0.7 kcal/mol at a distance of 4.4 Å. researchgate.netresearchgate.net

Statistical analysis of both predicted virtual polymorphs and experimental crystal structures of iodo-aromatic compounds shows that symmetric Type I contacts are more common at shorter and longer I···I distances, while L-shaped Type II contacts are favored at intermediate distances. researchgate.netresearchgate.net In the crystal structure of this compound, molecules are stacked along the a-axis, and neighboring stacks are connected by these weak I···I intermolecular interactions. researchgate.net

Halogen Bonding (XB) Phenomena in this compound Systems

Halogen bonding is a highly directional, noncovalent interaction that has gained significant attention in crystal engineering and materials science. rsc.orgrsc.org It involves an attractive force between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic region on another molecule. rsc.orgacs.org

The concept of the σ-hole is central to understanding halogen bonding. It refers to a region of positive electrostatic potential on the outer surface of a halogen atom, along the extension of the covalent bond. mdpi.comnih.gov This positive region can interact favorably with Lewis bases. acs.org The strength of the σ-hole, and thus the halogen bond, can be influenced by the nature of the substituents on the aromatic ring; electron-withdrawing groups tend to increase the size and positivity of the σ-hole on the iodine atoms. jyu.fi

In addition to σ-holes, planar molecules can also possess π-holes, which are regions of positive electrostatic potential located above the plane of an aromatic ring. mdpi.comnih.gov In some systems, both σ-hole and π-hole interactions can occur on the same molecule, leading to complex and tunable intermolecular forces. mdpi.comdntb.gov.ua For instance, in 1,3,5-trifluoro-2,4,6-triiodobenzene (B1308152), the σ-hole on the iodine atom is significantly deeper than the π-hole above the benzene ring. mdpi.com

The design of halogen-bonded cocrystals leverages the directionality and tunability of halogen bonds to create novel supramolecular architectures. rsc.orgnih.gov Key principles in this design include:

Donor and Acceptor Selection: The formation of a halogen bond requires a halogen bond donor (an electrophilic halogen) and a halogen bond acceptor (a nucleophilic species). rsc.org Polytopic donors, such as this compound, which have multiple halogen bond donor sites, increase the likelihood of forming cocrystals with various acceptors. acs.org

Tuning Interaction Strength: The strength of the halogen bond can be modulated by the choice of the halogen atom (iodine typically forms stronger halogen bonds than bromine or chlorine) and by the electronic nature of the substituents on the donor molecule. jyu.fi

Competition and Cooperation of Interactions: In systems with multiple potential interaction sites, such as N,O-ambidentate acceptors, there can be competition between different types of halogen bonds (e.g., I···N vs. I···O). acs.org While I···N bonds are generally preferred, the use of polytopic donors can facilitate the formation of both types of interactions within the same crystal structure. acs.org

Charge-Transfer Interactions: The combination of halogen bonding with other interactions, such as charge-transfer, can lead to materials with interesting optoelectronic properties. nih.gov The molecular stacking in cocrystals, whether segregated or mixed, can significantly influence these properties. nih.gov

Interactive Data Table: Halogen Bond Parameters in Cocrystals

| Donor | Acceptor | Interaction Type | d(I···X) (Å) | R_XB | ∠(C–I···X) (°) |

| 33 | 29 | C–I···N | 2.832(7) | 0.802 | 175.3(3) |

| 28 | 29 | C–I···N | 2.98 | 0.844 | 175.2 |

| 33 | 24 | C–I···N | 2.715(3) | 0.769 | 178.2(2) |

| 33 | 24 | C–I···N | 2.719(4) | 0.770 | 178.7(2) |

| 34 | 35 | C–I···N | 3.002(12) | 0.850 | 174.8(4) |

| 34 | 35 | C–I···N | 3.073(10) | 0.871 | 174.4(4) |

| 33 | 36 | C–I···O | 2.834(4) | 0.810 | 170.7(2) |

| 33 | 36 | C–I···O | 2.888(4) | 0.825 | 173.0(2) |

Data sourced from a study on halogen-bonded co-crystals. rsc.org

Computational Chemistry and Theoretical Modeling of 1,2,4 Triiodobenzene

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the properties of molecules at the atomic level. nih.govaps.org These methods have been employed to understand the fundamental characteristics of 1,2,4-triiodobenzene.

Geometry Optimization and Energetic Behavior Prediction

Geometry optimization is a computational process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy state. molssi.org For this compound, DFT calculations, often using functionals like B3LYP, are utilized to predict its optimized geometry. nih.goviiste.org These calculations provide precise information on bond lengths, bond angles, and dihedral angles.

Theoretical studies have shown that the molecular structure of this compound is planar, with the iodine and hydrogen atoms lying in the same plane as the benzene (B151609) ring. researchgate.net The packing of these molecules in a crystal lattice often displays a herringbone motif. researchgate.net The energetic behavior of the molecule, including its total energy and stability, can also be determined through these calculations. iiste.org For instance, the total energy of a molecule can be calculated at different levels of theory, and these values converge as the optimization process proceeds. youtube.com

Electronic Structure Analysis (HOMO-LUMO Energy Gaps, Molecular Orbitals)

The electronic structure of a molecule governs its chemical reactivity and physical properties. Key aspects of the electronic structure include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial parameter that indicates the molecule's kinetic stability and chemical reactivity. semanticscholar.org

| Property | Description | Significance |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates chemical reactivity and kinetic stability. A smaller gap often implies higher reactivity. semanticscholar.org |

Prediction of Reactivity and Selectivity in Chemical Transformations

Computational methods are instrumental in predicting the reactivity and selectivity of chemical reactions involving this compound. By analyzing the electronic properties and potential energy surfaces, chemists can forecast how the molecule will behave in different chemical environments.

For instance, in halogen-metal exchange reactions, the selectivity can be correlated with the shape and accessibility of the LUMO or higher unoccupied molecular orbitals. wuxiapptec.com For 1,2,4-tribromobenzene (B129733), a related compound, the LUMO+2 was found to have features that correlate with the observed C2 selective metalation. wuxiapptec.com This type of analysis can be extended to predict the regioselectivity of reactions such as the Sonogashira cross-coupling, where reactions occur at the most sterically accessible and electronically active positions. researchgate.net The reactivity of halogenated benzenes is also influenced by the nature of the halogen and the presence of other substituents on the ring. libretexts.org

Simulation of Spectroscopic Properties

Computational chemistry allows for the simulation of various spectroscopic properties, which can then be compared with experimental data to validate the theoretical models. For this compound and related compounds, techniques like DFT can be used to calculate vibrational frequencies (IR and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. researchgate.netnih.gov

The calculated vibrational spectra can help in the assignment of experimentally observed peaks to specific vibrational modes of the molecule. researchgate.net Similarly, NMR chemical shifts can be predicted and compared with experimental spectra to confirm the molecular structure. iucr.org These simulations provide a detailed understanding of the molecule's spectroscopic signatures.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. stanford.edu By solving Newton's equations of motion for a system of particles, MD simulations can provide insights into the dynamic behavior of this compound in various environments, such as in solution or at interfaces. pensoft.net

These simulations can reveal information about conformational changes, diffusion, and interactions with other molecules. For example, MD simulations have been used to study the behavior of similar molecules, like 1,3,5-trichlorobenzene, on palladium surfaces, providing data on residence times, adsorption sites, and binding energies. frontiersin.org

Adsorption Studies of Polyiodobenzene on Surfaces (e.g., Metal Surfaces)

The adsorption of iodinated benzenes on metal surfaces is a topic of significant interest due to its relevance in areas like molecular electronics and catalysis. researchgate.net Computational studies, particularly those using DFT, have been employed to investigate the adsorption of polyiodobenzene molecules on surfaces such as platinum (Pt) and gold (Au). acs.orgmpg.de

Advanced Spectroscopic Analysis of 1,2,4 Triiodobenzene

Vibrational Spectroscopy (FT-IR, Raman)

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for probing the molecular vibrations of 1,2,4-triiodobenzene. These two methods are complementary; vibrations that are strong in Raman spectra are often weak in IR, and vice-versa, providing a more complete vibrational profile of the molecule. spectroscopyonline.com

The vibrational spectrum of this compound is characterized by modes corresponding to its benzene (B151609) ring backbone and its carbon-iodine bonds. The molecule, having a low symmetry, is expected to exhibit numerous IR and Raman active modes. researchgate.net

Key vibrational modes include:

C-H Stretching: These vibrations typically occur in the 3100-3000 cm⁻¹ region of the spectrum.

C-C Stretching: The stretching vibrations of the aromatic ring are found in the 1600-1400 cm⁻¹ range. ijsr.net

In-plane C-H Bending: These modes are generally observed between 1300 cm⁻¹ and 1000 cm⁻¹.

Out-of-plane C-H Bending: The out-of-plane bending vibrations are characteristic of the substitution pattern on the benzene ring and appear below 900 cm⁻¹.

C-I Stretching: The carbon-iodine stretching vibrations are a key feature. Due to the high mass of the iodine atom, these bands appear at low frequencies. In iodo-aromatic compounds, C-I stretching modes are typically observed in the 750-500 cm⁻¹ region. researchgate.net For instance, some studies on iodinated polymers identify a characteristic band for iodine's presence around 730 cm⁻¹. researchgate.net The analogous C-Br stretching vibrations in 1,2,4-tribromobenzene (B129733) are found in the 650–550 cm⁻¹ range.

C-I Bending: The in-plane and out-of-plane bending vibrations of the C-I bonds occur at very low frequencies, typically below 400 cm⁻¹.

A representative table of the principal vibrational modes for this compound is provided below.

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Spectroscopic Technique |

| Aromatic C-H Stretch | 3100 - 3000 | FT-IR, Raman |

| Aromatic C=C Stretch | 1570, 1450, 1370 | FT-IR, Raman |

| In-plane C-H Bend | 1270, 1120, 1020 | FT-IR |

| Out-of-plane C-H Bend | 880, 810 | FT-IR (Strong) |

| C-I Stretch | 750 - 500 | FT-IR, Raman (Strong) |

| C-I Bend (In-plane & Out-of-plane) | < 400 | Raman |

The number and position of vibrational bands are directly correlated with the molecular structure of this compound. The molecule lacks significant symmetry (belonging to the C1 point group), which means that all 30 of its fundamental vibrational modes are, in principle, active in both IR and Raman spectroscopy. researchgate.net This leads to a complex but information-rich spectrum.

Assignment of Characteristic Vibrational Modes

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for confirming the substitution pattern of the benzene ring and for studying the behavior of this compound in solution.

The ¹H and ¹³C NMR spectra provide direct evidence for the structure of this compound and its derivatives.

¹H NMR: Due to the molecule's asymmetry, the three protons on the benzene ring are chemically non-equivalent and are expected to produce a complex set of signals. The proton at C5 would likely appear as a doublet, the proton at C3 as a doublet of doublets, and the proton at C6 as a doublet. The exact chemical shifts are influenced by the strong electron-withdrawing and anisotropic effects of the three iodine atoms.

¹³C NMR: The ¹³C NMR spectrum is expected to show six distinct signals for the six different carbon atoms of the benzene ring. The carbons directly bonded to iodine (C1, C2, C4) would be significantly shifted to a higher field (lower ppm value) due to the "heavy atom effect," a phenomenon where the large electron cloud of iodine influences the shielding of the attached carbon nucleus. bhu.ac.in This effect is a hallmark of iodinated aromatic compounds. In contrast, isomers like 1,3,5-triiodobenzene (B10644) would show only two carbon signals due to their higher symmetry.

The structural elucidation of derivatives is straightforward using these techniques. For example, in the synthesis of polymers using tri-iodobenzene derivatives, NMR is used to confirm the structure of the resulting products. researchgate.net

A representative table of expected NMR data is shown below.

| Nucleus | Atom Position | Expected Chemical Shift (ppm) | Multiplicity |

| ¹H | H3 | 7.9 - 8.1 | d |

| ¹H | H5 | 7.2 - 7.4 | dd |

| ¹H | H6 | 7.8 - 8.0 | d |

| ¹³C | C1, C2, C4 | 90 - 100 | s |

| ¹³C | C3, C5, C6 | 130 - 145 | s |

Beyond simple 1D spectra, advanced NMR techniques are crucial for unambiguous assignments and for studying dynamic processes or reaction mechanisms.

2D Correlation Spectroscopy (COSY): This experiment identifies proton-proton couplings, allowing for the definitive assignment of the three adjacent protons on the ring. numberanalytics.com

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates each proton signal with the signal of the carbon to which it is directly attached, confirming the C-H connectivity. numberanalytics.com

Solid-State NMR (ssNMR): For studying this compound in the solid phase, techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) can provide structural information. researchgate.netacs.org Advanced methods like Frequency Switched Lee-Goldberg (FSLG) HETCOR can be used to probe intermolecular interactions, such as hydrogen or halogen bonds, in solid samples. acs.org In-situ ssNMR can also be used to monitor the kinetics of mechanochemical reactions in real-time. researchgate.net

These advanced methods are applied to study reaction intermediates, catalytic cycles, and the structure of complex materials derived from this compound. numberanalytics.com

1H and 13C NMR for Structural Elucidation of Derivatives

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental composition of this compound. The molecular formula is C₆H₃I₃, giving a molecular weight of approximately 455.8 g/mol . nih.gov

In an electron ionization (EI) mass spectrum, this compound is expected to show a prominent molecular ion peak (M⁺) at m/z ≈ 456. A key feature of the mass spectrum of iodine-containing compounds is that iodine is monoisotopic (¹²⁷I), so the molecular ion peak will not have the complex isotopic pattern seen with bromine or chlorine.

The fragmentation pattern would likely be dominated by the sequential loss of the three iodine atoms, a common pathway for polyhalogenated aromatic compounds. This would give rise to significant fragment ions at:

[M-I]⁺ (m/z ≈ 329)

[M-2I]⁺ (m/z ≈ 202)

[M-3I]⁺ (m/z ≈ 75), corresponding to the C₆H₃⁺ fragment.

Further fragmentation of the benzene ring can also occur. When coupled with a chromatographic technique like Gas Chromatography (GC-MS), it becomes a powerful method for identifying this compound in complex mixtures.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry is a critical tool for the unambiguous identification of this compound. Unlike nominal mass spectrometry, which measures mass to the nearest whole number, HRMS measures the mass of an ion with very high precision. This allows for the determination of its elemental formula based on the exact mass. nih.gov The power of HRMS lies in its high resolving power and mass accuracy. Modern HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can achieve resolutions exceeding 20,000 and mass accuracies of less than 5 parts per million (ppm). chemsrc.com

The theoretical monoisotopic mass of this compound (C₆H₃I₃) is calculated to be 455.7369 Da. nih.gov When analyzed by HRMS, the experimentally measured mass should align closely with this theoretical value. For instance, in the analysis of other complex halogenated compounds, HRMS has been used to confirm structures by matching the measured mass to the calculated mass with a very small margin of error. mdpi.com An observed mass of 455.7388 Da, for example, would represent a mass accuracy of 4.2 ppm, providing strong evidence for the presence of this compound.

The ability to distinguish between compounds with the same nominal mass but different elemental compositions is a key advantage of HRMS. chemicalbook.com For example, an ion with a nominal mass of 456 could have numerous possible formulas, but only C₆H₃I₃ will have an exact mass of 455.7369 Da. This level of specificity is invaluable for confirming the identity of a synthesized compound or identifying it in a complex mixture.

Table 1: Theoretical vs. Exemplary HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₆H₃I₃ |

| Theoretical Monoisotopic Mass (Da) | 455.7369 nih.gov |

| Exemplary Measured Mass (Da) | 455.7388 |

| Mass Difference (mDa) | 1.9 |

| Mass Accuracy (ppm) | 4.2 |

Ionization Techniques (e.g., Chemical Ionization, Electrospray Ionization) for Product Analysis

The choice of ionization technique is crucial for analyzing this compound and its potential reaction products, such as those formed during synthesis or degradation studies. "Soft" ionization techniques like Chemical Ionization (CI) and Electrospray Ionization (ESI) are particularly useful as they impart less energy to the analyte molecule during the ionization process, minimizing fragmentation and often preserving the molecular ion. massbank.euiteh.ai

Chemical Ionization (CI)

Chemical Ionization is a gas-phase soft ionization method that produces ions with little excess energy. iteh.ai In CI, a reagent gas (e.g., methane (B114726) or isobutane) is ionized by an electron beam, creating reagent gas ions. researchgate.net These ions then react with the analyte molecules in the gas phase, typically through proton transfer, to form protonated molecules, such as [M+H]⁺. researchgate.net For this compound, CI would be expected to produce a prominent quasimolecular ion at m/z 457 ([C₆H₃I₃+H]⁺). This technique is highly effective for verifying the molecular weight of the compound. Negative Chemical Ionization (NCI) can also be employed, which is particularly sensitive for electrophilic compounds like halogenated molecules, often detecting the molecular anion [M]⁻ or fragments resulting from electron capture. chemspider.com

Electrospray Ionization (ESI)

Electrospray Ionization is a versatile soft ionization technique that transfers ions from a solution into the gas phase. nih.govarxiv.org It is well-suited for analyzing a wide range of compounds, including those that are non-volatile or thermally unstable. arxiv.org ESI is particularly powerful when coupled with liquid chromatography (LC) for the separation and analysis of complex mixtures. researchgate.net

For product analysis, ESI-MS can identify this compound and its derivatives by detecting their corresponding protonated molecules or adducts (e.g., with sodium, [M+Na]⁺). In studies of related iodinated nitrobenzene (B124822) compounds, ESI-MS has been used to characterize reaction products, including hydrolyzed species. rsc.org For example, if a reaction involving this compound were to result in the substitution of an iodine atom with a hydroxyl group, ESI-MS could detect the resulting iodinated phenol (B47542) product. The high sensitivity of ESI allows for the detection of low-level byproducts, providing detailed insights into reaction pathways.

Table 2: Expected Ions for this compound in Soft Ionization Mass Spectrometry

| Ionization Technique | Expected Ion Species | Typical m/z | Information Provided |

| Chemical Ionization (CI) | [M+H]⁺ | 457 | Molecular Weight Confirmation |

| Electrospray Ionization (ESI) | [M+H]⁺ | 457 | Molecular Weight Confirmation |

| Electrospray Ionization (ESI) | [M+Na]⁺ | 479 | Molecular Weight Confirmation |

Applications of 1,2,4 Triiodobenzene in Specialized Organic Synthesis and Materials Science

Synthetic Precursor for Iodinated Compounds

The high iodine content and the specific arrangement of iodine atoms on the benzene (B151609) ring make 1,2,4-triiodobenzene a valuable precursor for synthesizing a variety of iodinated molecules. ontosight.ai The carbon-iodine bonds can be readily manipulated, making it a key intermediate in the construction of complex organic frameworks. ontosight.ai

Triiodinated benzene derivatives are the fundamental core of nearly all iodinated X-ray contrast media (ICM) used in clinical settings such as computed tomography (CT). researchgate.netencyclopedia.pub The high atomic number and density of iodine atoms effectively absorb X-rays, enhancing the visibility of internal structures. While the symmetrical 1,3,5-triiodobenzene (B10644) core is more common in commercial agents due to synthetic predictability and stability, the this compound scaffold also serves as a precursor in the synthesis of these vital diagnostic tools.

The general synthetic strategy involves the functionalization of the triiodobenzene core with hydrophilic side chains to ensure water solubility and biocompatibility. For instance, derivatives of triiodobenzene, such as 5-amino-2,4,6-triiodoisophthalic acid (a related tri-substituted benzene), are common starting points. arxiv.orgresearchgate.net These precursors undergo reactions to attach solubilizing groups like poly-hydroxylated alkyl chains. A typical reaction involves converting carboxylic acid groups on the benzene ring into acyl chlorides, which then react with amino alcohols to form amide bonds, resulting in the final, highly soluble contrast agent. nih.govgoogle.com

A specific example involves the development of polymeric contrast agents. In one approach, 5-amino-2,4,6-triiodoisophthalic acid is used as the monomer, which is then polymerized with cystamine (B1669676) to create iodinated polydisulfides. nih.gov This method highlights the adaptability of the triiodobenzene framework in creating macromolecular contrast agents designed for specific imaging applications like angiography. nih.gov Another strategy involves creating carbonized iodine-doped particles (CIPs) through a hydrothermal synthesis using derivatives like 5-amino-2,4,6-triiodoisophthalic acid (ATIPA), which demonstrates a method to produce highly soluble and effective CT contrast agents from triiodobenzene-based structures. acs.org

| Precursor/Derivative | Synthetic Method | Resulting Product Type | Application |

| 5-amino-2,4,6-triiodoisophthalic acid (ATIPA) | Hydrothermal Synthesis | Carbonized Iodine-Doped Particles (CIPs) | CT Imaging acs.org |

| 5-amino-2,4,6-triiodoisophthalic acid (ATIPA) | Copolymerization with cystamine | Iodinated Polydisulfides | CT Angiography nih.gov |

| 5-acetylamino-N,N'-bis(2,3-dihydroxy-n-propyl)-2,4,6-triiodoisophthalamide | Methylation | 5-(N-methylacetamido)-N,N'-bis(2,3-dihydroxy-n-propyl)-2,4,6-triiodoisophthalamide | Non-ionic X-ray Contrast Agent google.com |

The reactivity of the C-I bonds in this compound makes it a useful intermediate in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries. ontosight.ai The iodine atoms can be replaced with various functional groups through cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings, allowing for the construction of elaborate molecular scaffolds. ontosight.ainih.gov

In agrochemical research, heterocyclic compounds containing moieties like 1,2,4-triazole (B32235) are known to exhibit a wide range of biological activities, including fungicidal, insecticidal, and herbicidal properties. While direct synthesis from this compound is not commonly cited, its role as a building block for substituted benzene rings is a fundamental step in creating precursors for such complex heterocyclic systems. For example, new 1,2,4-triazolo[1,5-a]pyrimidine derivatives have been synthesized and shown to possess significant fungicidal activity. nih.gov The synthesis of such compounds often relies on substituted benzene intermediates that could potentially be derived from precursors like this compound.

Preparation of Iodinated Contrast Agents for Medical Imaging (Focus on Synthesis)

Building Block for Advanced Polymeric and Supramolecular Materials

The rigid structure and multiple reactive sites of this compound make it an excellent candidate for constructing highly ordered and functional materials, including porous polymers and supramolecular assemblies.

Conjugated microporous polymers (CMPs) are a class of materials that combine extended π-conjugation with a porous structure, making them suitable for applications in gas storage, catalysis, and sensing. rsc.org The synthesis of CMPs often involves the cross-coupling of multi-topic monomers. nih.gov this compound, with its three reactive iodine sites, can act as a rigid, trifunctional node in the creation of 3D polymer networks.

A common method for constructing these polymers is the Sonogashira-Hagihara cross-coupling reaction, which links aryl halides (like this compound) with alkyne-containing monomers. acs.org By using monomers of different lengths and geometries, the pore size and surface area of the resulting CMPs can be systematically controlled. acs.org For example, copolymerizing a tri-topic monomer with a di-topic linear monomer can generate networks with high surface areas (exceeding 1000 m²/g) and tunable microporosity. acs.org These materials exhibit high thermal and chemical stability, which is a direct benefit of their robust, covalently bonded aromatic framework. acs.orgacs.org

| Polymer Type | Synthetic Reaction | Key Monomers | Key Properties |

| Poly(aryleneethynylene) | Sonogashira-Hagihara Coupling | Tri- and di-topic iodoarenes, Diethynylarenes | High surface area (>1000 m²/g), tunable pore size, thermal stability acs.org |

| Nitrogen-rich CMPs | Oxidative Polymerization | Multiconnected aniline (B41778) precursors | High nitrogen content, CO2 uptake, catalytic support acs.org |

| Pyrrole-based CMPs | Suzuki Coupling / Oxidative Polymerization | Tribromobenzene, 1-(tert-butoxycarbonyl)-pyrrole-2-boronic acid | High catalytic activity, excellent recyclability nih.govfrontiersin.org |

The incorporation of heavy atoms like iodine into conjugated systems can lead to interesting optical and electronic properties. Materials derived from this compound have been investigated for their potential in nonlinear optics (NLO) and other functional devices. ontosight.ai

Theoretical studies have shown that confining aggregates of this compound within carbon nanotubes can significantly enhance their second-order NLO properties. acs.org Density functional theory (DFT) calculations revealed that the specific arrangement and intermolecular I-I interactions of this compound molecules under medium confinement lead to the most significant hyperpolarizability, suggesting its potential for creating novel NLO materials. acs.org

Furthermore, related triiodobenzene derivatives are used to create octopolar molecules for NLO applications. For example, 1,3,5-triiodo-2,4,6-trialkoxybenzene can be synthesized and subsequently functionalized via Sonogashira coupling to produce chiral discotic liquid crystals. unizar.es These materials can self-assemble into ordered phases, a crucial requirement for bulk NLO effects, and have been used to create simple thin-film devices for second-harmonic generation. unizar.es

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base (e.g., N, O, or S atoms). rsc.org The iodine atoms in this compound are particularly effective halogen bond donors. This property allows it to be a powerful tool in crystal engineering and supramolecular chemistry for the self-assembly of highly ordered structures. rsc.orgrsc.org

By co-crystallizing triiodobenzene derivatives with various halogen-bond acceptors, a diverse range of supramolecular architectures can be created. rsc.org For instance, the highly fluorinated derivative 1,3,5-trifluoro-2,4,6-triiodobenzene (B1308152) (TFTIB) is a potent tritopic halogen-bond donor. It forms predictable and robust co-crystals with nitrogen-containing heterocycles, N-oxides, and even anions like halides. rsc.orgacs.orgmdpi.com These interactions can guide the formation of complex 1D, 2D, or 3D networks. acs.org The strength and directionality of these C-I···N or C-I···O halogen bonds play a crucial role in determining the final crystal packing and the material's properties. rsc.orgmdpi.com

Studies have shown that in these assemblies, a single triiodobenzene molecule can interact with one, two, or three acceptor molecules, often influenced by a competition with other non-covalent forces like π-π stacking. mdpi.com This interplay allows for fine-tuning of the resulting supramolecular structure.

Utilization in Optical Materials and Functional Devices

Role in Chromatographic Stationary Phase Development

A review of current scientific literature indicates that this compound is not a compound that has been directly utilized or extensively researched for the development of chromatographic stationary phases. The synthesis of novel stationary phases is a vibrant area of materials science, often involving the covalent modification of support materials like silica (B1680970) with functional organic molecules to control separation selectivity. While this compound itself has not been featured in this application, the principles of chromatography and materials science suggest its potential, primarily through the mechanism of halogen bonding.

The role of related, structurally simpler iodoaromatic compounds is, however, well-documented. For instance, 1,4-diiodobenzene (B128391) has been successfully used as a linker or building block to construct microporous organic polymer networks on silica surfaces. rsc.orgskku.edusigmaaldrich.com These functionalized materials are created to serve as stationary phases for applications like high-performance liquid chromatography (HPLC) or solid-phase extraction. sigmaaldrich.com The typical synthetic route involves a palladium-catalyzed cross-coupling reaction, such as the Sonogashira reaction, to link the diiodobenzene molecule to other organic units, thereby growing a polymeric network on the silica support. rsc.orgskku.edu

The theoretical basis for using iodinated benzenes in stationary phase design lies in their ability to act as potent halogen bond donors . nih.govacs.org A halogen bond is a highly directional, non-covalent interaction between an electron-deficient region on a halogen atom (known as a σ-hole) and a Lewis base (a halogen bond acceptor). acs.org The strength of this interaction follows the trend I > Br > Cl > F, making iodine-substituted compounds particularly effective. acs.org By immobilizing a strong halogen bond donor like an iodinated benzene onto a stationary phase, one can create a column with unique selectivity for analytes that are good halogen bond acceptors, such as molecules containing nitrogen or oxygen atoms, or π-electron systems.

While research has focused on more symmetrical isomers like 1,3,5-triiodobenzene or simpler molecules like 1,4-diiodobenzene for creating supramolecular structures, the distinct properties of this compound could theoretically offer different chromatographic selectivities. Its asymmetry and the resulting molecular dipole moment, in contrast to the non-polar nature of 1,3,5-triiodobenzene, could lead to alternative retention mechanisms involving both halogen bonding and dipole-dipole interactions. The three iodine atoms offer multiple sites for potential halogen bonding, with varied steric and electronic environments.

The table below compares this compound with related compounds that have been studied or used in the context of materials functionalization, highlighting properties relevant to stationary phase development.

| Property | This compound | 1,3,5-Triiodobenzene | 1,4-Diiodobenzene |

| Molecular Symmetry | Asymmetrical (C_s) | Symmetrical (D_3h) | Symmetrical (D_2h) |

| Molecular Dipole Moment | Non-zero (polar) | Zero (non-polar) | Zero (non-polar) |

| Halogen Bonding Sites | 3 (electronically non-equivalent) | 3 (electronically equivalent) | 2 (electronically equivalent) |

| Known Use in Surface/Polymer Functionalization | Not documented in reviewed literature. | Used in synthesis of star-shaped molecules and studies of self-assembly. | Used as a linker for microporous organic networks on silica via Sonogashira coupling. rsc.orgskku.edusigmaaldrich.com |

| Key Feature for Potential Application | Combination of polar character and multiple, distinct halogen bond donor sites. | High predictability in forming crystalline structures due to symmetry. | Bifunctional linker capable of forming linear polymer chains. sigmaaldrich.com |

Future Directions and Emerging Research Frontiers

Development of Sustainable and Eco-Friendly Synthetic Routes

The traditional synthesis of polyiodinated benzenes often involves multi-step procedures with hazardous reagents and the generation of significant waste. The future of 1,2,4-triiodobenzene synthesis lies in the adoption of green chemistry principles to create more sustainable and environmentally friendly routes. Research is shifting towards direct iodination methods that utilize safer, more efficient oxidizing agents to replace harsh acids like nitric and sulfuric acid.

Key areas of development include:

Solvent-Free Reactions: Performing reactions under solvent-free conditions, for instance by grinding reagents together, minimizes the use of volatile organic compounds and can reduce reaction times and energy consumption.

Aqueous and Green Solvents: The use of water or other environmentally benign solvents is being explored to replace traditional, more hazardous organic solvents.

Alternative Oxidants: Research into oxidants like periodic acid, or catalyst systems such as silver sulfate, aims to generate the electrophilic iodine species required for substitution more cleanly and efficiently than older methods. The development of protocols using reagents like calcium nitrate (B79036) in acetic acid for other halogenations points towards milder, eco-friendly alternatives.

| Parameter | Traditional Synthetic Routes | Emerging Eco-Friendly Routes |

|---|---|---|

| Reagents | Strong, hazardous acids (e.g., nitric, sulfuric acid), potentially toxic metal catalysts. | Milder oxidants (e.g., periodic acid), recyclable catalysts, reagents like calcium nitrate. |

| Solvents | Volatile and often toxic organic solvents. | Solvent-free conditions, water, or other green solvents. |

| Efficiency | Often multi-step, may require harsh conditions (high temperature) and produce significant byproducts. | Focus on direct, one-pot syntheses, high atom economy, and ambient reaction conditions. |

| Waste Profile | Generation of hazardous and difficult-to-treat waste streams. | Minimized waste generation, with byproducts that are easier to treat or recycle. |

Exploration of Novel Reactivity Patterns and Catalytic Systems

The three iodine atoms on the this compound ring are ripe for selective functionalization, making it a valuable precursor for complex, highly substituted molecules. Future research is focused on developing novel catalytic systems that can distinguish between the different C-I bonds to achieve high regioselectivity.

Recent advances in palladium-catalyzed cross-coupling reactions with the related 1,2,3-triiodobenzene (B3054506) isomer highlight the potential for this field. Studies have shown that reactions like the Sonogashira and C-N arylations can proceed with remarkable selectivity at the less sterically hindered terminal iodine positions. This regioselectivity allows for the stepwise and controlled synthesis of di- and tri-substituted products.

Emerging frontiers in this area include:

Regioselective Cross-Coupling: Expanding the scope of highly regioselective reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) for the 1,2,4-isomer to create a toolbox for predictable, site-selective functionalization.

Alternative Metal Catalysts: Investigating catalysts based on more abundant and less toxic metals, such as iron, for cycloaddition and coupling reactions to produce 1,2,4-substituted benzene (B151609) derivatives.

Domino and One-Pot Reactions: Designing cascade reaction sequences where multiple C-I bonds are functionalized in a single pot, improving efficiency and reducing purification steps.

| Reaction Type | Catalytic System | Key Finding/Application | Reference |

|---|---|---|---|

| Sonogashira Coupling | Palladium-based | Highly regioselective coupling at terminal C-I bonds of 1,2,3-triiodobenzene to form diiodinated diphenylacetylenes. | |

| C-N Arylation | Palladium-based (Microwave-assisted) | Regioselective synthesis of N,N-bis(2,3-diiodoaryl)benzene-1,2-diamines from 1,2,3-triiodobenzene. | |

| Domino C-C/C-O Arylation | Copper/Palladium | Synthesis of 7-iodobenzo[b]furans from 1,2,3-triiodobenzenes and 1,3-diketones. | |

| Cycloaddition | Iron-based | Formation of 1,2,4-trisubstituted arenes via alkyne cyclotrimerization, offering a novel route to the substitution pattern. |

Design of this compound-Based Smart Materials

The strong halogen-bonding capabilities of the iodine atoms in this compound make it an ideal building block for creating "smart" materials—materials that respond to external stimuli. Halogen bonding is a highly directional, non-covalent interaction that can be used to control the self-assembly of molecules into ordered supramolecular architectures like 3D networks and liquid crystals.

Future research will likely focus on:

Luminescent Materials: A related compound, 1,3,5-trifluoro-2,4,6-triiodobenzene (B1308152), has been identified as a near-infrared (NIR) phosphor exhibiting room-temperature phosphorescence (RTP). This opens the door to designing similar materials based on this compound for applications in organic light-emitting diodes (OLEDs), biological imaging, and anti-counterfeiting technologies.

Responsive Gels and Polymers: The directional nature of halogen bonds can be used to engineer supramolecular gels and polymers. These materials could be designed to change their state (e.g., from gel to liquid) in response to stimuli like temperature, light, or the presence of a specific chemical, making them suitable for sensors or drug delivery systems.

Crystal Engineering: As a powerful halogen-bond donor, this compound can be co-crystallized with various acceptor molecules to construct complex, multicomponent crystalline materials with tailored electronic or optical properties.

| Material Type | Underlying Principle | Potential Application | Reference |

|---|---|---|---|

| Room-Temperature Phosphors (RTPs) | Heavy-atom effect of iodine promoting specific electronic transitions (n-π*). | OLEDs, biological sensing, anti-counterfeiting. | |

| Supramolecular Gels | Self-assembly directed by halogen bonding and other non-covalent interactions. | Responsive materials, chemical sensors, soft robotics. | |

| Co-crystals | Crystal engineering using the C-I bond as a reliable halogen-bond donor. | Nonlinear optics, conductive materials, pharmaceuticals. | |

| Liquid Crystals | Directional halogen bonding inducing ordered phases between solid and liquid. | Displays, optical switches, sensors. |

Deeper Understanding of Halogen Bonding in Biological Systems

Halogen bonds are increasingly recognized as crucial interactions in biological systems, particularly in protein-ligand binding. The interaction between a halogen atom on a drug candidate and a Lewis basic site (like an oxygen or nitrogen atom) in a protein's binding pocket can significantly enhance binding affinity and selectivity.

This compound, with its multiple, geometrically distinct iodine atoms, serves as an excellent model compound to probe the nature of these interactions. Future research will leverage such molecules to:

Map Protein Binding Pockets: Systematically substituting different positions on a ligand with iodine can help map the halogen-bond acceptor sites within a protein, guiding rational drug design.

Elucidate Complex Interactions: Study the interplay and competition between halogen bonds, hydrogen bonds, and π–π stacking in biological environments. Understanding this competition is key to accurately predicting binding modes.

Design Novel Therapeutics: The strength of an I···O or I···N halogen bond can be comparable to a hydrogen bond, making it a powerful tool in medicinal chemistry. Compounds like 5-amino-2,4,6-triiodobenzene-1,3-dicarboxylic acid have already been used to help determine protein crystal structures, demonstrating the utility of iodoarenes in structural biology.

| Finding | System/Molecule Studied | Significance | Reference |

|---|---|---|---|

| Halogen bonds to peptide carbonyls | 4,5,6,7-tetrabromobenzotriazole in a protein kinase | Demonstrates that halogen atoms can form multiple, stabilizing contacts with the protein backbone. | |

| Stabilization of DNA junctions | 5-iodocytosine in a DNA structure | Shows that intramolecular halogen bonds contribute to the stability of complex nucleic acid structures. | |

| Energetics of Halogen Bonds | Halobenzene models with N-methylacetamide | Quantified I···O interaction energy at 14.2–17.6 kJ/mol, confirming its significance compared to hydrogen bonds. | |

| Competition with π–π stacking | 1,3,5-trifluoro-2,4,6-triiodobenzene with phenanthroline | Revealed that the formation of C-I···N halogen bonds is in competition with π-stacking, influencing the final supramolecular structure. |

Integration of Machine Learning and Artificial Intelligence in this compound Research

The intersection of chemistry with artificial intelligence (AI) and machine learning (ML) is a rapidly expanding frontier. While direct applications to this compound are still nascent, the potential is immense. ML models can learn from vast datasets to predict chemical properties and reaction outcomes, accelerating the research and development cycle.

Future directions for integrating AI and ML include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.